![molecular formula C25H29N3O B14736250 N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide CAS No. 6310-49-2](/img/structure/B14736250.png)
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple dimethylamino groups attached to phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce simpler, reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide has a wide range of applications in scientific research, including:
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other chemical products due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups allow it to form strong interactions with various biological molecules, potentially affecting their function. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new drugs.
Comparación Con Compuestos Similares
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide can be compared with other similar compounds, such as:
Bis[4-(dimethylamino)phenyl]methanol: This compound has a similar structure but includes a hydroxyl group instead of an acetamide group, leading to different chemical properties and applications.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
6310-49-2 |
|---|---|
Fórmula molecular |
C25H29N3O |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29N3O/c1-18(29)26-22-12-6-19(7-13-22)25(20-8-14-23(15-9-20)27(2)3)21-10-16-24(17-11-21)28(4)5/h6-17,25H,1-5H3,(H,26,29) |
Clave InChI |
IXDZYEIGKFONHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
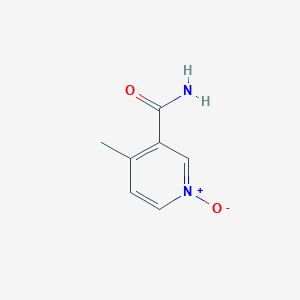

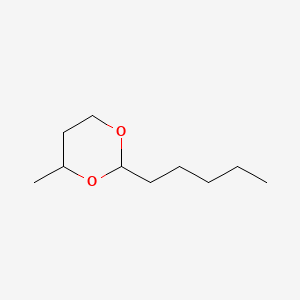
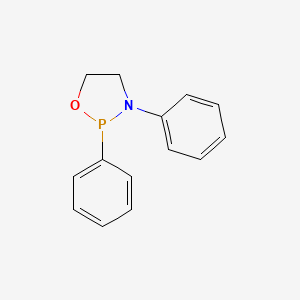
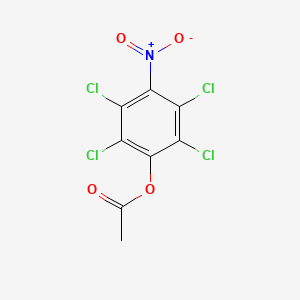
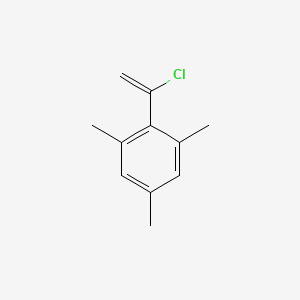
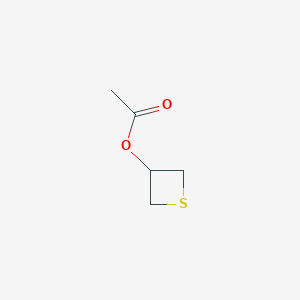
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
